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Compound of Interest

Compound Name: 2-Cyanoimino-1,3-thiazolidine

Cat. No.: B1274029

Introduction

The 2-cyanoimino-1,3-thiazolidine (CIT) core is a five-membered heterocyclic scaffold
containing sulfur and nitrogen atoms. While not a therapeutic agent itself, it serves as a crucial
synthon and key building block in the preparation of a wide range of biologically active
molecules, including pharmaceuticals and crop protection agents.[1] The thiazolidine ring
system is a "privileged" scaffold in medicinal chemistry, present in numerous compounds with
diverse pharmacological activities such as anticancer, antimicrobial, antidiabetic, and anti-
inflammatory effects.[2][3] The CIT scaffold provides a versatile platform for chemical
modification, allowing for the generation of compound libraries for high-throughput screening
and lead optimization in drug discovery programs.

Physicochemical Properties

The fundamental properties of the 2-cyanoimino-1,3-thiazolidine scaffold are summarized
below. These characteristics are essential for its handling, reaction setup, and for
computational studies in drug design.
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Property Value Reference
CAS Number 26364-65-8 [4][5][6]
Molecular Formula CaHsN3S [4]
Molecular Weight 127.17 g/mol [41[6]
Appearance White to off-white solid [6]

Melting Point 156-157 °C [6]

Boiling Point (Predicted)

227.6£23.0°C

[6]

Density (Predicted)

1.43+0.1 g/cm3

[6]

LogP (at 20°C, pH 4-9)

-0.143t0 -0.041

[6]

Storage Temperature

2-8 °C, Sealed in dry
conditions

[5](6]

Role in Drug Designh and Medicinal Chemistry

The CIT scaffold is a versatile starting point for creating more complex molecules. Its

importance lies in its ability to be readily synthesized and subsequently modified.

e As a Key Intermediate: CIT is a precursor for more complex heterocyclic systems. For

example, the thiazolidine ring is a core component of the "glitazone" class of antidiabetic

drugs (e.g., Pioglitazone, Rosiglitazone), which are known to be agonists of the Peroxisome

Proliferator-Activated Receptor Gamma (PPARY).[7][8]

o Scaffold for Derivatization: The structure of CIT allows for chemical modifications at several

positions, enabling the synthesis of diverse compound libraries. This is a common strategy in

medicinal chemistry to explore the structure-activity relationship (SAR) of a new class of

compounds.

» Bioisosteric Replacement: The thiazolidine ring can be used as a bioisostere for other five-

membered heterocyclic rings to modulate a compound's physicochemical properties, such as

solubility, lipophilicity, and metabolic stability, while retaining biological activity.
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Example Signhaling Pathway: PPARy Activation

Derivatives of the related thiazolidinedione scaffold are classic examples of PPARy agonists.
This pathway is a relevant example for drug design efforts originating from a thiazolidine-based
core. Activation of PPARYy leads to the transcription of genes involved in glucose and lipid
metabolism, ultimately improving insulin sensitivity.[8][9][10]
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Caption: PPARYy signaling pathway activated by thiazolidinedione drugs.

Protocols

Protocol 1: Synthesis of 2-Cyanoimino-1,3-thiazolidine
(CIT)

This protocol describes a general method for synthesizing CIT via the cyclization reaction
between dimethyl N-cyanoiminodithiocarbonate and 2-aminoethanethiol hydrochloride, based
on established procedures.[11][12]

Materials:
» Dimethyl N-cyanoiminodithiocarbonate
¢ 2-aminoethanethiol hydrochloride

e Sodium hydroxide (NaOH)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11921433/
https://pmc.ncbi.nlm.nih.gov/articles/PMC387251/
https://www.nps.org.au/assets/86493f18448f93a9-d40704726bc9-085b770ea26841078118fbbd169620e88ef93eeebe0df521d70cbc753528.pdf
https://www.benchchem.com/product/b1274029?utm_src=pdf-body-img
https://www.benchchem.com/product/b1274029?utm_src=pdf-body
https://patents.google.com/patent/CN1487926A/en
https://patents.google.com/patent/US6858737B2/fr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Deionized water
e 36% (w/w) Hydrochloric acid (HCI)
o Methanol or Ethanol (for washing, optional)

o Four-necked flask (300 mL) equipped with a thermometer, mechanical stirrer, and dropping
funnel

e |ce bath

Buchner funnel and vacuum flask

Procedure:

o Prepare Base Solution: In the four-necked flask, dissolve sodium hydroxide (e.g., 11.2 g,
0.28 mol) in deionized water (e.g., 150 g) while cooling in an ice bath and stirring.[12]

e Add Amine Salt: Once the NaOH is dissolved, add 2-aminoethanethiol hydrochloride (e.qg.,
28.8 g, 0.25 mol) to the solution and continue stirring until it is fully dissolved. Cool the
reaction mixture to 0°C.[12]

o Add Dithiocarbonate: Gradually add dimethyl N-cyanoiminodithiocarbonate (e.g., 36.9 g,
0.25 mol) to the cooled mixture. Maintain the internal temperature at or below 5°C during the
addition.[12]

» Reaction: Allow the mixture to react for 2 hours, ensuring the temperature remains at 5°C or
below.[12]

« Warming and Aging: After the initial reaction, warm the mixture to 20°C. Then, heat further to
40°C and allow it to "age" (stir) for an additional 2 hours.[12]

» Precipitation: Cool the reaction mixture back down to approximately 20°C.[12]

e pH Adjustment: Carefully adjust the pH of the mixture to ~4.0 using a 36% aqueous HCI
solution to precipitate the product.[12]

« |solation: Filter the resulting solid precipitate using a Buchner funnel under vacuum.[11][12]
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e Washing: Wash the collected crystals with deionized water (e.g., 200 g) to remove residual
salts and impurities. An optional wash with cold methanol or ethanol can be performed.[11]
[12]

e Drying: Dry the wet crystals under vacuum at 70-80°C for 5-8 hours to obtain the final
product, 2-cyanoimino-1,3-thiazolidine.[11][13]

Expected Results: This procedure can yield high-purity CIT (>99%) with reported yields ranging
from 70% to 90%.[11][13] Purity can be confirmed by HPLC analysis.[11]

Synthetic Workflow Diagram
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Reactants:
- Dimethyl N-cyanoiminodithiocarbonate
- 2-Aminoethanethiol HCI
- NaOH in Water
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Caption: General workflow for the synthesis of 2-cyanoimino-1,3-thiazolidine.
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Protocol 2: General Procedure for Derivatization at the
5-Position

A common modification of thiazolidinone-type scaffolds is the Knoevenagel condensation to
introduce substituents at the 5-position, creating 5-arylidene derivatives. This protocol is a
representative example of how the broader thiazolidin-4-one scaffold (a related structure) is
typically derivatized.

Materials:

A 4-thiazolidinone derivative

Aromatic aldehyde (e.g., benzaldehyde)

Piperidine or Triethylamine (as a basic catalyst)

Ethanol or Glacial Acetic Acid (as solvent)

Reflux condenser and heating mantle
Procedure:

e Setup: In a round-bottom flask, dissolve the 4-thiazolidinone derivative (1 equivalent) and the
selected aromatic aldehyde (1-1.2 equivalents) in a suitable solvent like ethanol.

o Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (e.g.,
2-3 drops).

» Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer
Chromatography (TLC). The reaction time can vary from 2 to 8 hours.

o Workup: After completion, cool the reaction mixture to room temperature. The product often
precipitates out of the solution.

« |solation: Collect the solid product by vacuum filtration.

 Purification: Wash the product with cold ethanol to remove unreacted starting materials. If
necessary, recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to
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achieve high purity.

Drug Discovery Workflow Using the CIT Scaffold

Scaffold Selection
(2-Cyanoimino-1,3-thiazolidine)

Library Synthesis
(Derivatization)

Screening (HTS)

!
Hit Identification

Active Hits

1
]
|
High-Throughput ! .
',' Inactive
)
I
I

Lead Optimization
(SAR Studies)

Preclinical Studies
(In Vitro / In Vivo)

Drug Candidate

Click to download full resolution via product page

Caption: Logical workflow for drug discovery using the CIT scaffold.

Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1274029?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

